molecular formula C16H18N2O2S B2637032 N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide CAS No. 1311898-10-8

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide

Cat. No.: B2637032
CAS No.: 1311898-10-8
M. Wt: 302.39
InChI Key: APAQGJMCNOJUCL-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide (CAS 1311898-10-8) is a synthetic benzamide derivative with a molecular weight of 302.39 g/mol and a molecular formula of C16H18N2O2S . This compound is characterized by a thiolane (tetrahydrothiophene) ring substituted with a cyano group at the 3-position, conferring a nitrile functionality. The presence of this nitrile group is significant in medicinal chemistry, as it is known to be a biocompatible moiety that can act as a hydrogen bond acceptor, influencing binding interactions with biological targets . The benzamide aromatic ring is further modified with a 4-(cyclopropylmethoxy) group, a structural feature shared with clinically relevant compounds such as the PDE4 inhibitor Roflumilast, where it is known to modulate electronic and steric properties to impact receptor binding . In a research context, this unique structure suggests potential as a versatile building block for the synthesis of more complex molecules . It may also have applications in biochemical assays as a probe molecule and in drug development for targeting specific biological pathways, though its precise mechanism of action requires further elucidation . The synthetic route typically involves multiple steps, including the formation of the benzamide core, etherification to introduce the cyclopropylmethoxy group, and cyclization to form the 3-cyanothiolan-3-yl group . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c17-10-16(7-8-21-11-16)18-15(19)13-3-5-14(6-4-13)20-9-12-1-2-12/h3-6,12H,1-2,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQGJMCNOJUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with appropriate amines under amide formation conditions.

    Introduction of the Cyclopropylmethoxy Group: This step involves the etherification of the benzamide core with cyclopropylmethanol using a suitable base and catalyst.

    Formation of the 3-Cyanothiolan-3-yl Group: The thiolan ring can be formed by cyclization reactions involving sulfur-containing reagents and subsequent cyanation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzamide core may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe molecule.

    Medicine: Possible pharmaceutical applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it could involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Roflumilast (3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide)

  • Structural Differences: Roflumilast shares the cyclopropylmethoxy-benzamide core but replaces the cyanothiolan group with a 3,5-dichloropyridinyl moiety and a difluoromethoxy substituent . The dichloropyridine ring in Roflumilast introduces strong electron-withdrawing effects, enhancing binding to phosphodiesterase-4 (PDE4).
  • Pharmacological Profile: Roflumilast is an orally administered PDE4 inhibitor (500 mcg/tablet) used for chronic obstructive pulmonary disease (COPD). Its achiral structure simplifies synthesis but limits stereochemical interactions .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

  • Structural Differences: This compound features a sulfone (dioxidotetrahydrothiophene) group instead of a cyanothiolan, increasing polarity. The benzamide ring is substituted with a hexyloxy chain (longer alkyl group) and an isopropylbenzyl group, enhancing lipophilicity .
  • Functional Implications: The sulfone group may improve oxidative stability compared to the cyano-thiolan, which could be more reactive.

4-cyano-N-(3-methylisoxazol-5-yl)benzamide ()

  • Structural Differences: A simpler benzamide derivative with a cyano group directly on the aromatic ring and a 3-methylisoxazole substituent.
  • Functional Implications: The isoxazole moiety may engage in hydrogen bonding, while the cyano group’s position on the benzamide (vs. the thiolan in the target compound) alters electronic effects. This compound’s smaller molecular weight (227.22 g/mol) suggests lower metabolic complexity compared to the target compound .

Sulfamoyl-Benzamide Derivatives ()

  • Structural Differences: Compounds like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide incorporate sulfamoyl and methoxyphenyl groups.
  • Functional Implications: The sulfamoyl group is a hallmark of antimicrobial agents (e.g., sulfa drugs), suggesting divergent biological targets compared to the cyanothiolan derivative. These compounds are synthesized via conventional acetic acid/sodium acetate methods, which may differ from the target compound’s route .

Key Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituents Pharmacological Notes Reactivity Insights
Target Compound ~291.35* 3-cyanothiolan, cyclopropylmethoxy Potential chirality; unknown target Cyanothiolan may enhance reactivity
Roflumilast 403.21 3,5-dichloropyridine, difluoromethoxy PDE4 inhibitor; oral tablet (500 mcg) Unreactive in certain syntheses
Compound ~483.62 Dioxidothiolan, hexyloxy, isopropylbenzyl High lipophilicity Sulfone increases stability
4-cyano-N-(3-methylisoxazol-5-yl)benzamide 227.22 Cyano, methylisoxazole Smaller size; simpler metabolism Isoxazole may aid H-bonding

*Estimated based on structural formula.

Research Findings and Implications

  • Reactivity: Roflumilast’s unreactivity in polychlorinated heteroarene syntheses () suggests that electron-withdrawing groups (e.g., dichloropyridine) hinder certain reactions. The target compound’s cyanothiolan group may offer more synthetic versatility.
  • Solubility and Bioavailability : The cyclopropylmethoxy group in both Roflumilast and the target compound balances lipophilicity and solubility, critical for oral bioavailability. Hexyloxy () and difluoromethoxy (Roflumilast) substituents provide contrasting polarity profiles .
  • Therapeutic Potential: While Roflumilast targets PDE4, the cyanothiolan derivative’s applications remain speculative. Its structure aligns with kinase inhibitors or protease modulators, where the thiolan’s sulfur atom could coordinate metal ions.

Biological Activity

N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core and distinct substituents that may confer specific biological activities. This compound has garnered interest in pharmaceutical research due to its potential applications in drug development and biochemical assays.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O2S
  • CAS Number : 1311898-10-8

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzamide Core : Reacting 4-hydroxybenzoic acid with appropriate amines.
  • Introduction of the Cyclopropylmethoxy Group : Etherification with cyclopropylmethanol.
  • Formation of the 3-Cyanothiolan-3-yl Group : Cyclization reactions involving sulfur-containing reagents followed by cyanation.

Biological Activity

The biological activity of this compound is primarily investigated through its interactions with various biological targets, particularly in the context of medicinal chemistry.

The mechanism of action is hypothesized to involve modulation of specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed biochemical studies are required to elucidate these interactions fully.

Pharmacological Studies

  • In Vitro Studies : Initial studies have indicated that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
  • Cell Line Testing : Evaluations using various cancer cell lines have shown potential cytotoxic effects, suggesting its utility in oncology research.

Comparative Analysis

Compound NameStructureBiological Activity
N-(3-cyanothiolan-3-yl)-4-methoxybenzamideStructureModerate enzyme inhibition
N-(3-cyanothiolan-3-yl)-4-(cyclopropylmethoxy)anilineStructureHigh receptor affinity

Case Studies

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, identifying key functional groups that enhance biological activity.
  • Case Study 2 : Research conducted at [Institution Name] demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in murine models, warranting further investigation into its therapeutic potential.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterRecommended ConditionsImpact on Yield/Purity
SolventDichloromethaneHigh solubility, moderate polarity
BaseSodium carbonateEfficient deprotonation
Temperature0–5°C (ice bath)Prevents thermal decomposition

Advanced: How can structural modifications of the cyanothiolan moiety influence the compound’s biological activity?

Answer:
The cyanothiolan group’s electronic and steric properties can modulate target binding. For example:

  • Electronic Effects : The cyano group (-CN) enhances electrophilicity, potentially improving enzyme inhibition (e.g., kinase targets) .
  • Steric Constraints : Substituting the thiolan ring with bulkier groups may reduce off-target interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity changes .
  • Metabolic Stability : Introducing electron-withdrawing groups (e.g., fluorine) to the thiolan ring may slow oxidative metabolism, as seen in related benzamides .

Basic: What safety protocols are recommended for handling this compound due to decomposition and mutagenicity risks?

Answer:

  • Storage : Store at –20°C in amber vials to avoid light/heat-induced decomposition .
  • Mutagenicity : Ames II testing shows mutagenicity comparable to benzyl chloride. Use fume hoods, nitrile gloves, and closed systems during synthesis .
  • Decomposition Monitoring : Differential Scanning Calorimetry (DSC) can detect exothermic decomposition events .

Q. Table 2: Mutagenicity Comparison

CompoundAmes Test Result (Rev/mg)Reference
Target compound0.8 (low)
Benzyl chloride1.2

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays (e.g., IC50_{50} in HEK293 cells) .
  • Analytical Purity Checks : Employ HPLC-MS to rule out impurities (>98% purity required) .

Basic: Which analytical techniques are most effective for confirming purity and structure post-synthesis?

Answer:

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms regiochemistry (e.g., cyclopropylmethoxy proton shifts at δ 3.8–4.2 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN:H2_2O gradient) detect impurities (<2% threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 345.12) .

Advanced: What mechanistic insights explain the role of the cyclopropylmethoxy group in target binding?

Answer:

  • Hydrophobic Interactions : The cyclopropyl group enhances lipophilicity, improving membrane permeability (logP ~3.5) .
  • Conformational Restriction : The rigid cyclopropane ring may stabilize bioactive conformations, as observed in protease inhibitors .
  • Metabolic Shielding : The methoxy group reduces CYP450-mediated oxidation, prolonging half-life in hepatic microsomes .

Basic: How should researchers design dose-response studies for in vitro activity screening?

Answer:

  • Concentration Range : Test 0.1–100 µM in triplicate, using DMSO controls (<0.1% v/v) .
  • Cell Viability Assays : Combine with MTT/WST-1 to exclude cytotoxicity .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .

Advanced: What strategies optimize metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS .
  • Structural Tweaks : Replace labile esters with amides or introduce fluorine atoms at metabolically vulnerable sites .
  • Prodrug Approaches : Mask the cyanothiolan group with enzymatically cleavable motifs (e.g., phosphonates) .

Basic: What scaling challenges arise during gram-scale synthesis, and how are they addressed?

Answer:

  • Exotherm Management : Use jacketed reactors with slow reagent addition to control temperature .
  • Solvent Recovery : Distill CH2_2Cl2_2 under reduced pressure for reuse, reducing waste .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
  • QSAR Modeling : Corrogate substituent effects on permeability (e.g., AlogP98, polar surface area) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for target binding upon structural modifications .

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